molecular formula C14H16FNO4 B2770518 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one CAS No. 2034307-73-6

2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one

Cat. No.: B2770518
CAS No.: 2034307-73-6
M. Wt: 281.283
InChI Key: HNOWYQUSZMNQFU-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H16FNO4 and its molecular weight is 281.283. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on azetidin-2-ones and related compounds has focused extensively on their synthesis and structural characterization, providing a foundation for understanding their potential therapeutic applications. For example, azetidin-2-ones have been studied for their antimitotic properties, with different substituents on the lactam positions showing varied biological activities (Twamley, O’Boyle, & Meegan, 2020). Similarly, the synthesis of bicyclic tetrahydrofuran-fused β-lactams from azetidin-2-ones has been demonstrated, highlighting the versatility of these compounds in generating novel chemical structures (Mollet, D’hooghe, & Kimpe, 2012).

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have shown promising antimicrobial and antitubercular activities. A study on novel trihydroxy benzamido azetidin-2-one derivatives found them effective against various bacterial strains, including drug-resistant ones, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Antinociceptive and Anti-inflammatory Properties

The design and synthesis of thiazolopyrimidine derivatives based on azetidin-2-one structures have been explored for their antinociceptive and anti-inflammatory properties. This research underscores the therapeutic potential of these compounds in managing pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Novel Synthesis Methods

Innovative synthesis methods for azetidin-2-ones have been developed, such as the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for creating a variety of compounds with potential therapeutic applications. These methods expand the toolbox for developing new drugs and studying their biological effects (Dao Thi et al., 2018).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-9(14(17)16-6-10(5-15)7-16)20-11-2-3-12-13(4-11)19-8-18-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWYQUSZMNQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CF)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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